![molecular formula C11H13NO2S B7563864 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane], also known as MSIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicine and pharmacology. MSIC belongs to the class of spirocyclic compounds, which are characterized by a unique structure that contains two or more rings that are fused together.
Mécanisme D'action
The mechanism of action of 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-oxidant activity. Studies have also suggested that 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] in lab experiments is its high potency and selectivity against cancer cells. However, 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]. One area of interest is in the development of new drug formulations that can improve the solubility and bioavailability of 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]. Another potential direction is in the investigation of the neuroprotective effects of 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane], particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] and to identify potential drug targets for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] can be achieved through a multi-step process that involves the reaction of various starting materials under specific conditions. One of the most common methods for synthesizing 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] involves the reaction of indole with cyclopropanone in the presence of a strong base, such as sodium hydride. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product, 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane].
Applications De Recherche Scientifique
1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. One of the most promising areas of research for 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] is in the development of new drugs for the treatment of cancer. Studies have shown that 1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-15(13,14)12-8-11(6-7-11)9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMJFWWEJNPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(CC2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

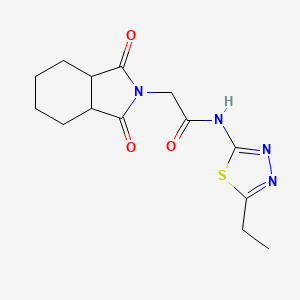
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
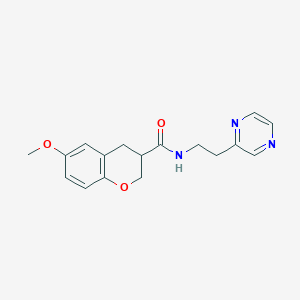
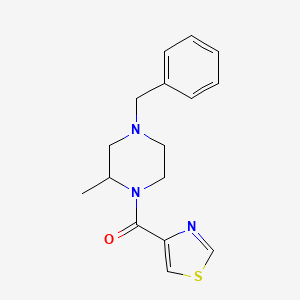
![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
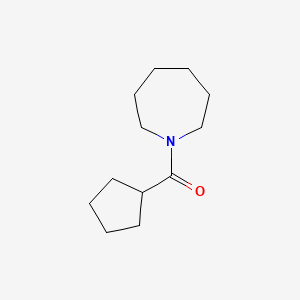
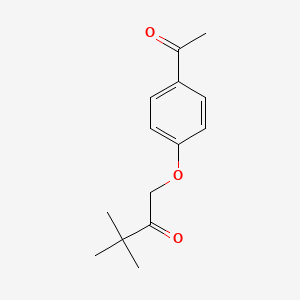
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
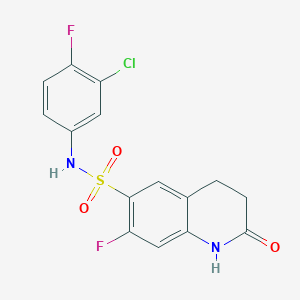
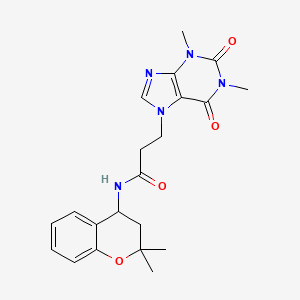
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)